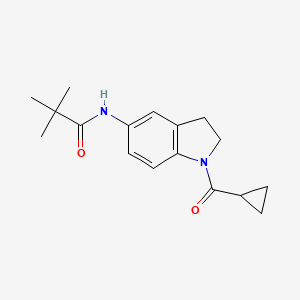

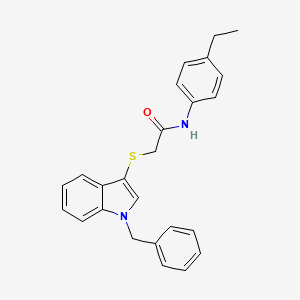

N-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide is a useful research compound. Its molecular formula is C17H22N2O2 and its molecular weight is 286.375. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Functionalization of Cyclopropane Derivatives

Cyclopropanation via C-H Activation

A significant method for synthesizing cyclopropanes involves the double C-H activation mechanism, using aryl bromide or triflate precursors. This method, crucial for generating arylcyclopropanes, highlights the use of pivalate as a base to favor cyclopropane formation over benzocyclobutene products. This technique has been applied in the synthesis of lemborexant, an anti-insomnia drug, demonstrating the cyclopropane motif's importance in bioactive molecules (Clemenceau et al., 2020).

Direct N-Cyclopropylation

The N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent has been developed, showcasing a method to attach cyclopropyl groups directly onto nitrogen atoms of heterocycles or amides. This process, catalyzed by copper acetate, is significant for the pharmaceutical industry, given the cyclopropane ring's metabolic stability and unique electronic features (Gagnon et al., 2007).

Applications in Drug Synthesis and Chemical Synthesis

Functionalized Spiro Compounds

The synthesis of functionalized spiro[cyclopropane-1,3′-indolines] showcases the reaction of isatin with arylidene pivaloylacetonitriles, yielding compounds with high diastereoselectivity. These compounds have been evaluated for their anticancer and antimicrobial activities, indicating the therapeutic potential of cyclopropane-containing compounds (Qi et al., 2016).

C-H Functionalization of Cyclopropanes

The Pd-catalyzed, picolinamide-enabled efficient C-H arylation of cyclopropanes provides cis-substituted cyclopropylpicolinamides. This method reflects the versatility of cyclopropane rings in facilitating complex chemical transformations, crucial for developing pharmacologically active compounds (Roman & Charette, 2013).

Future Directions

Researchers should explore the biological potential of this compound further. Investigate its pharmacological activities, potential drug interactions, and therapeutic applications. Additionally, consider modifications to enhance its efficacy and safety . Future studies may reveal novel uses or applications for this compound.

Mechanism of Action

Target of Action

The primary target of N-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide is Lysine-specific demethylase 1 (LSD1) . LSD1 is an important drug target closely associated with the development of several types of tumors .

Mode of Action

This compound interacts with LSD1 by binding to its active site . This interaction inhibits the enzymatic activity of LSD1, leading to changes in gene expression .

Biochemical Pathways

The inhibition of LSD1 affects various biochemical pathways. LSD1 is involved in the regulation of gene expression by demethylating histones, which are proteins that help package DNA in the cell nucleus. By inhibiting LSD1, this compound can alter the expression of genes regulated by this enzyme .

Pharmacokinetics

A representative compound (7e) similar to this compound demonstrated acceptable oral pharmacokinetics in an mv-4-11 xenograft mouse model .

Result of Action

The inhibition of LSD1 by this compound can lead to selective anti-proliferative activity against the MV-4-11 cell line .

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-17(2,3)16(21)18-13-6-7-14-12(10-13)8-9-19(14)15(20)11-4-5-11/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBDQCLQHLZKCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(furan-2-yl)methanesulfonyl]-1-(naphthalene-1-carbonyl)piperidine](/img/structure/B2489822.png)

![N-(3-fluorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2489823.png)

![Methyl 4-(2-{[(tert-butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoate](/img/structure/B2489824.png)

![3-{[1-(furan-2-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2489825.png)

![(2-chloro-5-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2489837.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2489838.png)

![N-(2H-1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2489840.png)

![3-Methyl-5-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2489841.png)

![1'-(2,5-Dimethylfuran-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2489843.png)

![2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2489845.png)